molecular formula C15H14N4O4S2 B2680127 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-54-1

6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2680127
CAS RN: 2034634-54-1
M. Wt: 378.42
InChI Key: MSNKBEVSWOYAEP-UHFFFAOYSA-N
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Description

“6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C17H15N3O3S3 . It has a molecular weight of 405.5 g/mol . The compound is also known by other names such as “6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” and "N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methanesulfonyl-1,3-benzothiazol-2-amine" .


Synthesis Analysis

The synthesis of benzothiazole (BT) sulfonamides, which includes compounds like “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: "InChI=1S/C17H15N3O3S3/c1-3-23-10-4-6-12-14 (8-10)24-16 (18-12)20-17-19-13-7-5-11 (26 (2,21)22)9-15 (13)25-17/h4-9H,3H2,1-2H3, (H,18,19,20)" . The compound has a complexity of 600 and a topological polar surface area of 146 Ų .


Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 405.02755487 g/mol .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Novel Compounds

    Research on compounds structurally related to 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide includes the synthesis of various heterocyclic compounds like thiazolopyrimidines, thiazolodipyrimidines, and thiazolopyrimidothiazolopyrimidines, which showcase the chemical versatility and potential for creating biologically active molecules (Fadda et al., 2013).

  • Structural Analysis and Modifications

    Studies on thiazolo[3, 2-a]pyrimidines highlight the impact of structural modifications on supramolecular aggregation and conformational features, which are critical for understanding the chemical behavior and potential interaction with biological targets (Nagarajaiah & Begum, 2014).

Potential Pharmacological Activities

  • Anti-inflammatory and Analgesic Agents

    Some derivatives, including those related to the chemical family of this compound, have been evaluated for their potential as anti-inflammatory and analgesic agents, indicating the relevance of these compounds in medicinal chemistry research (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity

    The synthesis and evaluation of derivatives for antimicrobial activity highlight the potential of these compounds in addressing bacterial infections, showcasing the broad spectrum of potential applications beyond anti-inflammatory and analgesic properties (Kolisnyk et al., 2015).

  • Antitumor Activity

    Research also extends to the evaluation of these compounds' antitumor activity, indicating a promising avenue for the development of novel anticancer agents (Hafez et al., 2017).

properties

IUPAC Name

6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-3-23-13-7-11(16-8-17-13)14(20)19-15-18-10-5-4-9(25(2,21)22)6-12(10)24-15/h4-8H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKBEVSWOYAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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